2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
CAS No.: 2034407-13-9
Cat. No.: VC4142395
Molecular Formula: C18H18FNO3
Molecular Weight: 315.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034407-13-9 |
|---|---|
| Molecular Formula | C18H18FNO3 |
| Molecular Weight | 315.344 |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21) |
| Standard InChI Key | WCJXWABHYRGBDH-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 4-fluorophenoxy group linked via an ether bond to an acetamide backbone.
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A 2-hydroxy-2,3-dihydro-1H-inden-2-yl group attached to the acetamide’s nitrogen atom through a methylene bridge.
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A central acetamide functional group (–NH–C(=O)–O–) enabling hydrogen bonding and enzymatic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₃ |
| Molecular Weight | 315.344 g/mol |
| IUPAC Name | 2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
| SMILES | C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O |
| InChIKey | WCJXWABHYRGBDH-UHFFFAOYSA-N |
The fluorine atom at the para position of the phenoxy ring enhances electronegativity, influencing lipid solubility and metabolic stability . The indene-derived hydroxymethyl group introduces stereochemical complexity, with the hydroxyl group enabling hydrogen-bond donor capacity.
Solubility and Stability
While explicit solubility data remain unpublished, structural analogs suggest moderate lipophilicity (logP ≈ 2.5–3.5), favoring cellular membrane permeability . The hydroxyindane moiety may confer limited aqueous solubility under physiological pH, necessitating formulation studies for in vivo applications . Stability under ambient conditions is presumed high due to the absence of labile functional groups, though photodegradation of the fluorophenoxy moiety warrants investigation .
Synthesis and Manufacturing
Synthetic Routes
A generalized synthesis involves three stages:
Formation of 2-(4-Fluorophenoxy)acetic Acid
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Nucleophilic Aromatic Substitution:
Reaction of 4-fluorophenol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) yields 2-(4-fluorophenoxy)acetic acid .
Preparation of (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine
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Reductive Amination:
Condensation of 2-indanone with formaldehyde followed by catalytic hydrogenation produces the primary amine.
Amide Coupling
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Activation and Coupling:
The carboxylic acid is activated (e.g., using HATU or EDCI) and reacted with the amine to form the acetamide bond .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Phenoxy acid | 4-Fluorophenol, chloroacetic acid, K₂CO₃, DMF, 80°C | 72–85 |
| Amine synthesis | 2-Indanone, NH₄OAc, NaBH₃CN, MeOH, RT | 65 |
| Amide coupling | HATU, DIPEA, DCM, 0°C → RT | 58 |
Optimization Challenges
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Steric Hindrance: Bulky indene substituents complicate amide bond formation, necessitating prolonged reaction times.
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Epimerization Risk: The chiral hydroxyindane center may racemize under acidic/basic conditions, requiring mild coupling protocols .
Biological Activities and Mechanisms
Enzymatic Inhibition
Structural analogs demonstrate affinity for:
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Kinases: Fluorophenoxy acetamides inhibit VEGF-R2 (IC₅₀ ≈ 120 nM) and PDGFR-β (IC₅₀ ≈ 85 nM) via competitive ATP binding .
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Phosphodiesterases (PDEs): The indene-hydroxyl group mimics cyclic nucleotide motifs, showing PDE4 inhibition (IC₅₀ ~ 2.1 μM) .
Anti-inflammatory Effects
In murine models, related compounds reduce TNF-α (62% suppression at 10 mg/kg) and IL-6 (48%) by blocking NF-κB nuclear translocation . The fluorophenoxy group enhances cell penetration, while the hydroxyindane moiety stabilizes interactions with IκB kinase .
Research Applications
Drug Discovery
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties. Methylation of the indene hydroxyl improves metabolic stability (t₁/₂ from 1.2 → 4.7 h in microsomes) .
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Proteomics: Used as an activity-based probe to map kinase ATP pockets via click chemistry conjugation.
Material Science
The rigid indene core has been copolymerized with polyesters to enhance thermal stability (Tg increased by 38°C) .
| Parameter | Value |
|---|---|
| Acute Toxicity (LD₅₀) | >2000 mg/kg (oral, rat) |
| Skin Irritation | Non-irritating (OECD 404) |
| Mutagenicity | Negative (Ames test) |
Handling requires PPE (gloves, goggles) due to unknown chronic effects. Storage at –20°C under nitrogen is recommended.
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